

An In-depth Technical Guide to 1,4-Dimethylimidazole

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Compound of Interest

Compound Name: 1,4-Dimethylimidazole

Cat. No.: B1345669

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-dimethylimidazole**, a heterocyclic organic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

1,4-Dimethylimidazole is a substituted imidazole with two methyl groups at positions 1 and 4 of the imidazole ring.

CAS Number: 6338-45-0[\[1\]](#)

Common Synonyms:

- 1,4-Dimethyl-1H-imidazole[\[1\]](#)
- NSC 40745[\[1\]](#)
- 1H-Imidazole, 1,4-dimethyl-[[1](#)]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **1,4-dimethylimidazole** is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |
|-------------------|--|---------------------|
| Molecular Formula | C ₅ H ₈ N ₂ | [1] |
| Molecular Weight | 96.13 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 198-200 °C | |
| IUPAC Name | 1,4-dimethyl-1H-imidazole | [1] |

| Spectroscopic Data | Key Features |
|------------------------|--|
| ¹ H NMR | Peaks corresponding to the two methyl groups and the two protons on the imidazole ring. |
| ¹³ C NMR | Signals for the two distinct methyl carbons and the three carbons of the imidazole ring. |
| Mass Spectrometry (MS) | The molecular ion peak (M ⁺) is expected at m/z 96, with fragmentation patterns characteristic of the dimethylimidazole structure. |
| Infrared (IR) | Characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations of the imidazole ring and methyl groups. |

Synthesis and Purification

The synthesis of **1,4-dimethylimidazole** can be achieved through the methylation of 4-methylimidazole. While specific literature on the direct, high-yield synthesis of the 1,4-isomer is not abundant, a general laboratory-scale protocol can be adapted from standard N-alkylation procedures for imidazoles.

General Experimental Protocol for N-Methylation of 4-Methylimidazole

This protocol outlines a general procedure for the synthesis of **1,4-dimethylimidazole**. Optimization of reaction conditions may be necessary to maximize the yield of the desired isomer.

Materials:

- 4-Methylimidazole
- A suitable base (e.g., sodium hydride (NaH) or sodium hydroxide (NaOH))
- A methylating agent (e.g., methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$))
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Deprotonation: To a stirred suspension of a slight molar excess of the base (e.g., 1.1 equivalents of NaH) in an anhydrous solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methylimidazole (1.0 equivalent) in the same solvent dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases (in the case of NaH).
- Methylation: Cool the resulting imidazolide salt solution back to 0 °C and add the methylating agent (1.0-1.2 equivalents) dropwise.
- Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, carefully quench the reaction with water.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, which may contain a mixture of 1,4- and 1,5-dimethylimidazole isomers, unreacted starting material, and byproducts, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Role in Drug Discovery and Development

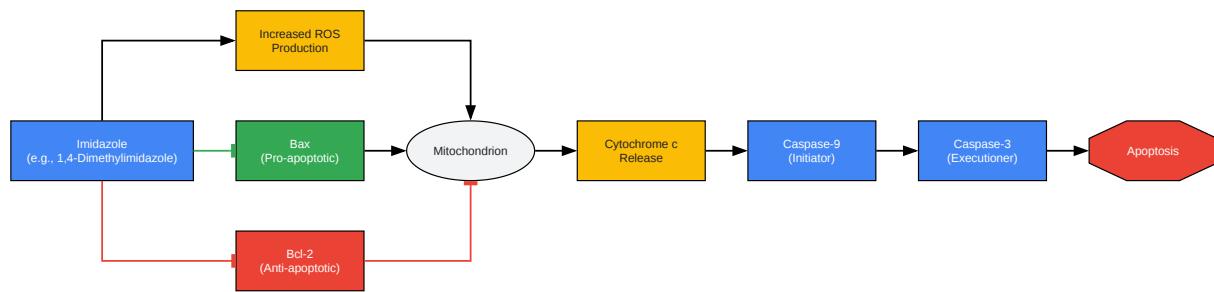
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[2] Substituted imidazoles, including dimethylated isomers, are explored for a variety of therapeutic applications due to their ability to engage in hydrogen bonding and coordinate with metal ions in biological systems.^{[3][4]}

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, imidazole itself has been shown to inhibit the growth of colon cancer cells by inducing apoptosis.^[5] This activity is mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.^[5] While direct studies on **1,4-dimethylimidazole** are limited, its structural similarity suggests it may exhibit similar biological activities.

Furthermore, certain imidazole-containing compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the ERK5 pathway.^[6] Inhibition of ERK5 kinase activity by novel 1,4-dialkoxynaphthalene-imidazolium salt derivatives has been shown to induce apoptosis and cell cycle arrest in cancer cells.^[6]

The following diagram illustrates the proposed signaling pathway through which imidazole induces apoptosis in colon cancer cells, which serves as a model for the potential mechanism of action for its derivatives.



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Caption: Proposed apoptotic pathway induced by imidazole in cancer cells.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties.[\[2\]](#) The mechanism of action often involves the inhibition of ergosterol synthesis in fungi or interference with essential enzymatic processes in bacteria. Screening **1,4-dimethylimidazole** for antimicrobial activity would be a logical step in exploring its therapeutic potential.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial biological screening of **1,4-dimethylimidazole**.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., HCT-116, a human colon cancer cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **1,4-Dimethylimidazole** stock solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **1,4-dimethylimidazole** (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
- **1,4-Dimethylimidazole** stock solution
- 96-well microtiter plates
- Inoculum of the microorganism standardized to a specific concentration
- Positive and negative controls

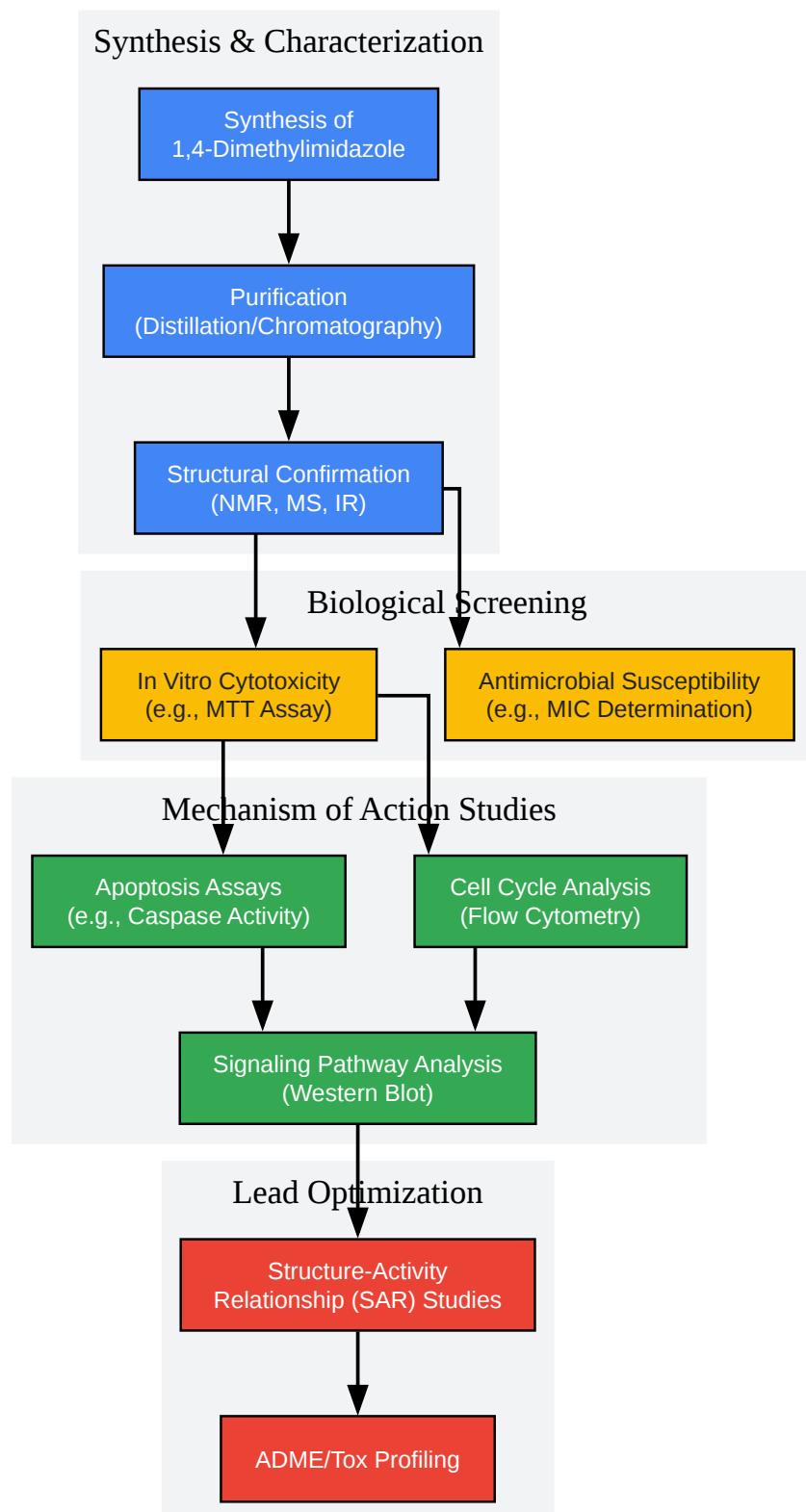
Procedure:

- Serial Dilution: Prepare two-fold serial dilutions of **1,4-dimethylimidazole** in the broth medium in the wells of a 96-well plate.
- Inoculation: Add a standardized inoculum of the test microorganism to each well.

- Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the initial stages of drug discovery involving a novel compound like **1,4-dimethylimidazole**.



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Caption: A generalized workflow for the initial stages of drug discovery.

Conclusion

1,4-Dimethylimidazole is a readily accessible heterocyclic compound with potential applications in drug discovery and development. Its structural similarity to biologically active imidazole-containing molecules suggests that it may possess interesting therapeutic properties, particularly in the areas of anticancer and antimicrobial research. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, purification, and biological evaluation of **1,4-dimethylimidazole**, paving the way for further investigation into its potential as a lead compound in medicinal chemistry.

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